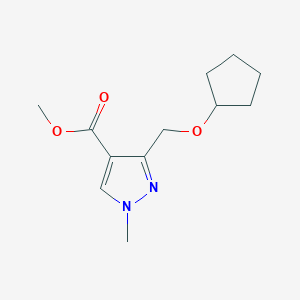
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using different methods. The purpose of
Applications De Recherche Scientifique
Cobalt-Catalyzed Carbonylation
A method for the direct carbonylation of aminoquinoline benzamides has been developed, which proceeds at room temperature and uses oxygen from air as an oxidant. This process tolerates a variety of functional groups and leads to the formation of imides, suggesting potential utility in synthesizing compounds with similar structures to 3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide for various applications including materials science and pharmaceuticals (Grigorjeva & Daugulis, 2014).
Synthesis of Fluorinated Heterocycles
Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlights the importance of fluorine atoms in pharmaceuticals and agrochemicals. This process leads to the creation of monofluorinated alkenes and gem-difluorinated dihydroisoquinolin-1(2H)-ones, demonstrating the synthetic potential of fluorine-containing compounds in developing bioactive molecules (Wu et al., 2017).
Synthesis of Isoxazoles and Triazines
The reaction of trifluoromethyl-substituted anilines with dianions derived from oximes provides a novel synthesis route to isoxazoles and triazines. This indicates the synthetic versatility of fluorinated compounds in constructing nitrogen-containing heterocycles, which are crucial in many areas of chemical research (Strekowski et al., 1995).
Photocyclisation of Enamides
The acylation of dihydroisoquinoline followed by irradiation leads to the synthesis of benzo[a]quinolizines, which are related to natural alkaloids. This suggests that compounds like this compound could be useful in the synthesis of natural product analogs or in the study of photochemical reactions in organic synthesis (Ninomiya et al., 1984).
Enantioselective Synthesis
Palladium-catalyzed oxidative annulations of benzyltriflamides with allenes offer a route to enantioenriched isoquinolines. This enantioselective process underscores the potential of sophisticated catalytic systems to generate complex, biologically relevant structures starting from simple precursors, which could include fluorine-containing benzamides (Vidal, Mascareñas, & Gulías, 2019).
Propriétés
IUPAC Name |
3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-5-7-15(11-18(13)24)23-19(25)14-6-8-16(21)17(22)10-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPUBJOIAQDDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)




![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)


![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)
